1,3-Bis(4-methylphenyl)propan-2-one
Overview
Description
1,3-Bis(4-methylphenyl)propan-2-one is a chemical compound with the molecular formula C17H18O . It is also known by other names such as 1,3-Bis(4-methylphenyl)-2-propen-1-one .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methylphenyl)propan-2-one consists of 17 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The exact mass is 238.13600 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis(4-methylphenyl)propan-2-one are not fully detailed in the available resources. The molecular weight is 238.32400 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
X-ray Structures and Computational Studies
- Application: Structural characterization and computational analysis of cathinones
- Findings: This compound, along with others, was characterized using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. Computational methods like DFT and TDDFT were also used, showing good agreement with experimental data.
- Source: Nycz, J., Małecki, G., Zawiazalec, M., & Paździorek, T. (2011). X-ray structures and computational studies of several cathinones. Journal of Molecular Structure, 1002, 10-18.
- Application: Synthesis and characterization of metal-free and metallophthalocyanines
- Findings: The study reported the synthesis of new compounds with 1,3-bis(4-methylphenyl)propan-2-one and their characterization using various spectroscopic methods. The aggregation behaviors of these compounds were also investigated.
- Source: Acar, I., Çakır, V., Bıyıklıoğlu, Z., & Kantekin, H. (2012). Novel peripherally tetra-substituted metallophthalocyanines. Synthetic Metals, 162, 1546-1557.
- Application: Synthesis of biocides and intermediate products in organic synthesis
- Findings: Compounds synthesized from bis(methylthiomethyl)propan-2-one, including 1,3-Bis(4-methylphenyl)propan-2-one, are of interest as biocides and intermediates in organic synthesis.
- Source: Baeva, L. A., Ulendeeva, A. D., Gaisina, A. R., Shitikova, O. V., & Lyapina, N. K. (2007). Synthesis of unsaturated fulfides from 1,1-bis(methylthiomethyl)propan-2-one. Petroleum Chemistry, 47, 412-414.
- Application: Synthesis of compounds emitting blue fluorescence
- Findings: The study explored a thermal reaction to synthesize bis(benzoxazole) derivatives, which emit blue fluorescence and are comparable in fluorescence quantum yield to mono(benzoxazole) compounds.
- Source: Koyama, E., Yang, G., & Hiratani, K. (2000). A novel synthesis of bis(benzoxazole) derivatives via tandem Claisen rearrangement. Tetrahedron Letters, 41, 8111-8116.
properties
IUPAC Name |
1,3-bis(4-methylphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVMWHVUCLWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497434 | |
Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methylphenyl)propan-2-one | |
CAS RN |
70769-70-9 | |
Record name | 1,3-Bis(4-methylphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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